N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 5, linked to a 5-nitrofuran moiety via a carboxamide bridge. The 5-nitrofuran group is notable for its role in selective growth inhibition, as evidenced by its enrichment in high-throughput screening hits .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-7-3-5-10-12(8(7)2)15-14(22-10)16-13(18)9-4-6-11(21-9)17(19)20/h3-6H,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEURAOCQYCOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with 5-nitrofuran-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Nitroso or hydroxylamine derivatives
Reduction: Amino derivatives
Substitution: Various substituted benzothiazole or nitrofuran derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is primarily related to its ability to interact with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the benzothiazole ring can interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Bioisosteric Replacements
The compound shares a core scaffold with several bioisosteres and analogs, differing primarily in substituents on the benzothiazole ring and the attached heterocycle (Table 1).
Table 1: Structural and Activity Comparison of Selected Analogs
*IC50 values from are reported for compounds 3 and 4, which share the same scaffold as the target compound.
Key Observations:
- Substituent Effects: Methyl vs. Chloro: Methyl groups (target compound) reduce molecular weight and lipophilicity compared to chloro-substituted analogs (e.g., CBK277757, MW 388.2). This may improve aqueous solubility and bioavailability.
- Heterocycle Replacement : Replacing nitrofuran with nitrothiophene (CBK277772) retains the nitro group but alters aromaticity and electron distribution, which may affect target interaction .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s methyl groups likely result in a lower logP compared to chloro-substituted analogs (e.g., XLogP3 = 4.4 for 4,7-dichloro analog ). This balance may favor membrane permeability without excessive hydrophobicity.
- Molecular Weight : The target compound’s estimated MW of ~317.3 is lower than most analogs (Table 1), aligning with Lipinski’s Rule of Five for drug-likeness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
